molecular formula C40H26N2O B14129454 2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine

2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine

Cat. No.: B14129454
M. Wt: 550.6 g/mol
InChI Key: ZHDVJBZPZYYCDH-UHFFFAOYSA-N
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Description

2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine is a complex organic compound that features a unique structure combining dibenzofuran, biphenyl, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine typically involves multiple steps, starting with the preparation of the dibenzofuran and biphenyl intermediates. These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine is unique due to its combination of three distinct aromatic systems, which confer specific electronic and structural properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C40H26N2O

Molecular Weight

550.6 g/mol

IUPAC Name

2-[3-(3-dibenzofuran-4-ylphenyl)phenyl]-4,6-diphenylpyrimidine

InChI

InChI=1S/C40H26N2O/c1-3-12-27(13-4-1)36-26-37(28-14-5-2-6-15-28)42-40(41-36)32-19-10-17-30(25-32)29-16-9-18-31(24-29)33-21-11-22-35-34-20-7-8-23-38(34)43-39(33)35/h1-26H

InChI Key

ZHDVJBZPZYYCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=CC=C8

Origin of Product

United States

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